molecular formula C21H25N5O3S B2465849 4-ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide CAS No. 923114-50-5

4-ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2465849
CAS No.: 923114-50-5
M. Wt: 427.52
InChI Key: ASFBNRUPIWJEPZ-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative known for its significance in various scientific research fields. This compound embodies intricate structural features that make it highly relevant for chemical, biological, and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step organic synthesis process. It starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino group, and finally the attachment of the benzenesulfonamide moiety. The reaction conditions often involve:

  • Base: : Sodium or potassium carbonate.

  • Solvent: : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature: : 80-100°C.

  • Time: : 12-24 hours.

Industrial Production Methods

Industrial synthesis mirrors the lab-based methods but on a larger scale. This involves:

  • Continuous flow reactors for the multi-step synthesis.

  • High-pressure liquid chromatography (HPLC) for purification.

  • Advanced process controls to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions with agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound is prone to nucleophilic substitution reactions due to the presence of the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide in an aqueous medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solvents.

Major Products

  • Oxidation: : Formation of sulfonyl derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Formation of new sulfonamide analogs.

Scientific Research Applications

Chemistry

  • Used in the synthesis of complex organic molecules.

  • Serves as a precursor for various sulfonamide compounds.

Biology

  • Investigated for its potential role in inhibiting enzymes related to bacterial infections.

  • Used in studies related to enzyme inhibition and protein binding.

Medicine

  • Explored for its potential as an antibacterial and antiviral agent.

  • Studied for its effects on various metabolic pathways and diseases.

Industry

  • Utilized in the development of pharmaceuticals and agrochemicals.

  • Applied in the creation of new chemical sensors and materials.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in bacterial metabolic pathways, leading to the disruption of essential biological processes. The molecular pathways involved often include:

  • Inhibition of folate synthesis: : By mimicking natural substrates, it competes with para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway.

  • Binding to active sites: : The sulfonamide group binds to the active sites of enzymes, preventing substrate interaction.

Comparison with Similar Compounds

Unique Features

  • The presence of both ethylamino and sulfonamide groups enhances its binding affinity and specificity for target enzymes.

  • The ethoxy group confers unique solubility properties.

Similar Compounds

  • 4-amino-N-(4-aminophenyl)benzenesulfonamide:

  • N-(4-(2-aminoethyl)phenyl)benzenesulfonamide: : Features a similar sulfonamide structure but with variations in the attached groups.

  • 6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-4-amine: : Shares the pyrimidine core but differs in the attached functional groups.

This is a concise exploration into the realm of 4-ethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide, encapsulating its preparation, chemical reactions, applications, mechanisms, and comparisons. Want to dig deeper into any section?

Properties

IUPAC Name

4-ethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-4-22-20-14-15(3)23-21(25-20)24-16-6-8-17(9-7-16)26-30(27,28)19-12-10-18(11-13-19)29-5-2/h6-14,26H,4-5H2,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFBNRUPIWJEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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